N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” include acylation, cyclization, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” can be predicted using physicochemical parameters. The ADME prediction study revealed that all synthesized compounds may possess good pharmacokinetic profiles .Scientific Research Applications
Biological Activity and Chemical Applications
Antimicrobial and Antifungal Properties : Thiazole derivatives, including those structurally similar to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide, have been reviewed for their occurrence in various environments and potential risks, highlighting the need for further research on their environmental fate and toxicity. This includes their presence in indoor air, dust, and consumer goods, suggesting an increasing application of thiazole-based compounds and their potential antimicrobial properties (Zuiderveen, Slootweg, & de Boer, 2020).
Anticancer and Antiviral Activities : The structural analogs and derivatives of thiazole compounds have been extensively explored for their broad spectrum of biological activities, including anticancer and antiviral effects. This is attributed to the diverse pharmacophore sites and molecular interactions these compounds can engage in, emphasizing the versatility of thiazole-based molecules in drug development and therapeutic applications (Sharma et al., 2019).
Bioactive Compounds in Agriculture : Research into small molecules against Fusarium oxysporum, a significant pathogen affecting crops, highlights the potential agricultural applications of thiazole derivatives. This includes their use in developing fungicides and plant protectants, showcasing the potential of such compounds in enhancing crop resistance to diseases and pests (Kaddouri et al., 2022).
Pharmacokinetics and Safety Profiles : The pharmacokinetic properties and safety profiles of phenothiazine derivatives, which share structural similarities with thiazole-based compounds, have been reviewed. These studies provide insights into the metabolic pathways, bioavailability, and potential therapeutic windows of such compounds, highlighting the importance of structural optimization in developing safer and more effective therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-12-15(2)20-19(13-14)23-22(27-20)24-21(25)16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFORKADRSYFXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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